Unlocking High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-C(Bz)-3-CED-phosphoramidite
Unlocking High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-C(Bz)-3-CED-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid therapeutics and advanced molecular diagnostics, the demand for synthetic oligonucleotides with superior hybridization properties, stability, and nuclease resistance is paramount. Locked Nucleic Acid (LNA) technology represents a significant advancement in this field, offering unprecedented control over the conformational properties of oligonucleotides. This technical guide provides an in-depth exploration of a key building block in LNA synthesis: DMTr-LNA-C(Bz)-3-CED-phosphoramidite. This document will detail its chemical properties, its central role in the synthesis of LNA-containing oligonucleotides, and provide comprehensive experimental protocols for its use.
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a protected nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis.[1] The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar in a C3'-endo conformation characteristic of A-form DNA and RNA.[2][3] This pre-organization of the sugar moiety dramatically increases the thermal stability of duplexes formed with complementary DNA and RNA strands.[2][3][4] The other components of its name refer to the protecting groups essential for its use in synthesis: "DMTr" (4,4'-Dimethoxytrityl) protects the 5'-hydroxyl group, "Bz" (Benzoyl) protects the exocyclic amine of cytosine, and "CED" (β-cyanoethyl) protects the phosphorus atom.[5]
Core Properties and Specifications
The unique structure of DMTr-LNA-C(Bz)-3-CED-phosphoramidite imparts specific chemical and physical properties that are critical for its successful application in oligonucleotide synthesis.
| Property | Value | Reference |
| Molecular Formula | C47H52N5O9P | [5] |
| Molecular Weight | 861.93 g/mol | [5] |
| CAS Number | 206055-78-9 | |
| Appearance | White to off-white powder | General knowledge from chemical supplier data. |
| Purity (Typical) | ≥98.0% (by HPLC and 31P NMR) | [5][6] |
| Storage Conditions | -20°C under an inert atmosphere | General knowledge from chemical supplier data. |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | [7][8] |
The Role in Solid-Phase Oligonucleotide Synthesis
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a cornerstone for the incorporation of LNA cytosine monomers into a growing oligonucleotide chain during solid-phase synthesis. The synthesis process is a cyclical series of chemical reactions that sequentially add nucleotide building blocks to a nascent chain attached to a solid support, typically controlled pore glass (CPG).[9][]
The Synthesis Cycle: A Step-by-Step Workflow
The standard phosphoramidite synthesis cycle is adapted to accommodate the unique steric hindrance of LNA monomers.
Caption: The four-step solid-phase oligonucleotide synthesis cycle.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of LNA-containing oligonucleotides using DMTr-LNA-C(Bz)-3-CED-phosphoramidite.
Reagent Preparation
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Phosphoramidite Solution: Dissolve DMTr-LNA-C(Bz)-3-CED-phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Due to the steric hindrance of LNA monomers, ensure complete dissolution.[2]
-
Activator Solution: A 0.25 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile is recommended for activation.[11]
-
Capping Solutions: Capping A (acetic anhydride/pyridine/THF) and Capping B (16% N-methylimidazole in THF).
-
Oxidizing Solution: 0.02 M iodine in THF/water/pyridine.
-
Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
Automated Solid-Phase Synthesis Cycle
This protocol is designed for a standard automated DNA/RNA synthesizer and has been optimized for the incorporation of LNA monomers.
| Step | Reagent/Solvent Delivered | Typical Duration | Purpose |
| 1. Deblocking | 3% TCA or DCA in dichloromethane | 60-90 seconds | Removes the 5'-DMTr protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[12] |
| 2. Coupling | DMTr-LNA-C(Bz)-3-CED-phosphoramidite and activator (DCI) | 180-250 seconds | The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[2] The extended coupling time is necessary due to the steric hindrance of the LNA monomer.[2][13] |
| 3. Capping | Capping A and Capping B | 30 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.[1] |
| 4. Oxidation | 0.02 M Iodine solution | 45 seconds | Oxidizes the unstable phosphite triester linkage to a stable pentavalent phosphate triester.[2] A longer oxidation time is recommended for LNA-containing oligonucleotides.[2][13] |
Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support. This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) (AMA) at room temperature for 1-2 hours.[13][14]
-
Base and Phosphate Deprotection: The benzoyl ("Bz") protecting group on the cytosine base and the β-cyanoethyl groups on the phosphate backbone are removed by heating the oligonucleotide in the cleavage solution. Standard conditions are 55°C for 8-12 hours with concentrated aqueous ammonia.[12] For faster deprotection, AMA can be used at 65°C for 10-15 minutes.[14]
-
Caution: When deprotecting oligonucleotides containing 5-methyl-cytosine LNA, it is advisable to avoid the use of methylamine, as it can lead to the introduction of an N4-methyl modification.[2]
-
Purification and Analysis
-
Purification: The crude deprotected oligonucleotide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[13][15] If the final 5'-DMTr group was left on during synthesis ("DMT-on"), it can be used as a hydrophobic handle for RP-HPLC purification. The DMTr group is then removed by treatment with an aqueous acid solution (e.g., 80% acetic acid).[12]
-
Analysis: The purity and identity of the final LNA-containing oligonucleotide are confirmed by analytical RP-HPLC, and the mass is verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Applications in Research and Drug Development
The incorporation of DMTr-LNA-C(Bz)-3-CED-phosphoramidite to create LNA-modified oligonucleotides offers significant advantages in various applications:
-
Antisense Oligonucleotides: LNA-modified antisense oligonucleotides exhibit enhanced target affinity and nuclease resistance, leading to improved potency and duration of action in vivo.[11]
-
Small Interfering RNAs (siRNAs): The introduction of LNA monomers into siRNA duplexes can increase their stability and reduce off-target effects.
-
Molecular Probes: LNA-containing probes are used in a variety of hybridization-based assays, including qPCR, FISH, and microarrays, where their high melting temperatures allow for the use of shorter probes with higher specificity.[2][4]
-
Diagnostics: The exceptional mismatch discrimination of LNA probes makes them ideal for applications such as SNP genotyping.[2]
Conclusion
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a critical reagent for the synthesis of high-affinity LNA-modified oligonucleotides. Its unique chemical structure necessitates modifications to standard solid-phase synthesis protocols, particularly longer coupling and oxidation times. By following the detailed methodologies outlined in this guide, researchers and drug development professionals can effectively leverage the power of LNA technology to create novel oligonucleotides for a wide range of therapeutic and diagnostic applications. The superior hybridization properties and stability conferred by LNA modifications continue to drive innovation in the field of nucleic acid research.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. glenresearch.com [glenresearch.com]
- 3. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. usp.org [usp.org]
- 6. lcms.cz [lcms.cz]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. atdbio.com [atdbio.com]
- 11. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
